molecular formula C19H13ClN2O B3035008 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 278610-33-6

4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B3035008
CAS No.: 278610-33-6
M. Wt: 320.8 g/mol
InChI Key: CPZLBYAFBYFGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methylacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with malononitrile under basic conditions to yield the desired pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The chlorophenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: Shares the chlorophenyl group but lacks the pyridine ring and nitrile group.

    4-Methylphenethylamine: Contains the methylphenyl group but differs in its overall structure and functional groups.

Uniqueness

4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its combination of functional groups and the presence of the pyridine ring. This structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c1-12-2-4-14(5-3-12)18-10-16(17(11-21)19(23)22-18)13-6-8-15(20)9-7-13/h2-10H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZLBYAFBYFGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 3
Reactant of Route 3
4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 6
Reactant of Route 6
4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.